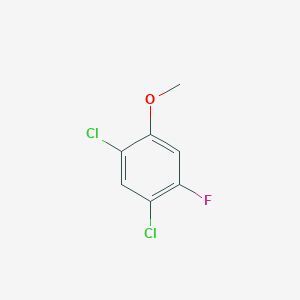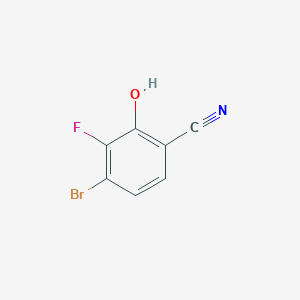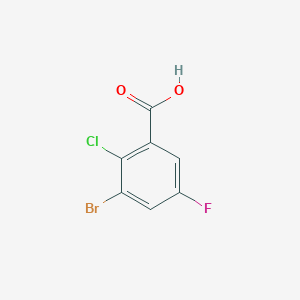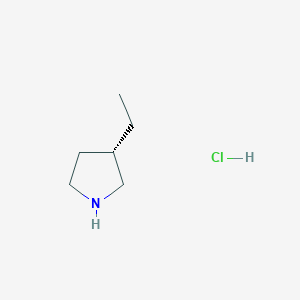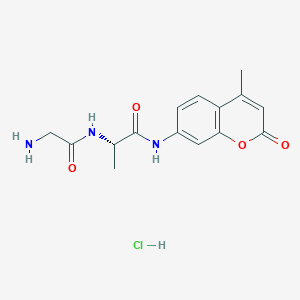
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
“4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10BrF3N2 . It has a molecular weight of 283.09 . The compound is typically stored in a refrigerator and is a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 283.09 and a molecular formula of C9H10BrF3N2 .
Scientific Research Applications
Medicine
In the field of medicine, this compound is utilized for pharmaceutical testing as a high-quality reference standard . Its structural specificity can help in the synthesis of targeted medication, potentially aiding in the development of new therapeutic agents.
Agriculture
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: has been identified for use as a progesterone receptor binding agent . This application is significant in agricultural practices, particularly in animal husbandry, to regulate and improve reproductive cycles and overall animal health.
Material Science
The compound’s unique properties make it a candidate for material science research, where it could be used in the development of new materials with specific desired properties, such as increased durability or chemical resistance .
Environmental Science
While specific applications in environmental science are not directly cited, compounds like 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole can be used in environmental monitoring and remediation efforts, particularly in the detection and breakdown of pollutants .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, serving as a building block for creating a variety of complex molecules. Its bromine and trifluoromethyl groups are particularly useful in this context, as they can undergo further chemical reactions to form new compounds .
Biochemistry
In biochemistry, 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole may be used in the study of enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJPPJFVKAOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






